molecular formula C9H16N2O B7763104 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B7763104
M. Wt: 168.24 g/mol
InChI Key: YPPZJCZWYCAIJE-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an ethyl group at position 1, a methyl group at position 5, and a propanol group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with methylhydrazine in ethanol can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-ylpropan-1-ol
  • 1-ethyl-5-methyl-1H-pyrazol-3-ylpropan-1-ol
  • 1-ethyl-5-methyl-1H-pyrazol-4-ylbutan-1-ol

Uniqueness: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the propanol moiety, provides distinct properties compared to other pyrazole derivatives .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-9(12)8-6-10-11(5-2)7(8)3/h6,9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZJCZWYCAIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1)CC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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